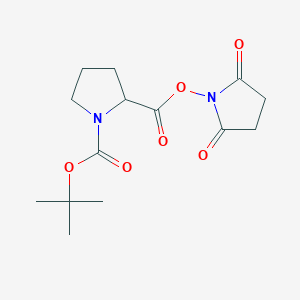

Boc-Pro-OSu

Übersicht

Beschreibung

Boc-Pro-OSu, also known as tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester, is a chemical compound widely used in organic synthesis, particularly in peptide synthesis. It is a derivative of proline, an amino acid, and is often employed as a protecting group for amino acids during peptide synthesis. The compound is known for its high reactivity and efficiency in forming peptide bonds.

Wirkmechanismus

Target of Action

Boc-Pro-OSu, also known as Boc-L-proline N-hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are the amino groups in peptide chains .

Mode of Action

This compound interacts with its targets by providing a protective group for the amino acids in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a commonly used protective group in organic synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound acts as a protective agent for the amino group, allowing for the successful formation of peptide bonds without interference from side reactions .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, this compound helps ensure that the resulting peptides are correctly formed .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the effectiveness of the protection provided by this compound . Additionally, the presence of other reactive species in the environment could potentially interfere with its action.

Biochemische Analyse

Biochemical Properties

Boc-Pro-OSu plays a role in biochemical reactions, particularly in the formation of Boc-protected amines and amino acids . It reacts with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group in this compound is stable towards most nucleophiles and bases .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the formation of Boc-protected amines and amino acids . It can bind with biomolecules in an unfolded conformation or α-helix and move through the outer membrane complex .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Pro-OSu typically involves the reaction of tert-butoxycarbonyl-L-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to ensure the product’s high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Pro-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form peptide bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butoxycarbonyl-L-proline and N-hydroxysuccinimide.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, dimethylformamide

Conditions: Room temperature, anhydrous conditions

Major Products: Peptides, tert-butoxycarbonyl-L-proline, N-hydroxysuccinimide

Wissenschaftliche Forschungsanwendungen

Boc-Pro-OSu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.

Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Gly-OSu: tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester

Boc-Ala-OSu: tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester

Boc-Leu-OSu: tert-butoxycarbonyl-leucine N-hydroxysuccinimide ester

Uniqueness

Boc-Pro-OSu is unique due to its proline backbone, which imparts distinct conformational properties to the peptides synthesized using this compound. Proline is known for inducing turns and kinks in peptide chains, which can significantly influence the peptide’s overall structure and function .

Biologische Aktivität

Boc-Pro-OSu (Boc-D-Proline N-hydroxysuccinimide ester) is a significant compound in peptide synthesis, particularly due to its role in incorporating proline residues into peptides. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is primarily utilized as a protecting group for amines during peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino group of proline, allowing for selective reactions without interfering with other functional groups present in the peptide chain. The N-hydroxysuccinimide (OSu) moiety facilitates the formation of stable amide bonds with amino acids, which is crucial for synthesizing peptides with precise sequences.

Target of Action:

this compound targets amine groups in amino acids during peptide synthesis. The mechanism involves the reaction of the Boc group with an amine to form a stable carbonate, which can later be removed under mild conditions to regenerate the free amine.

Mode of Action:

The compound acts through a process known as Boc protection. This involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc2O), leading to the formation of a tert-butyl carbonate leaving group and the protected amine.

Biochemical Pathways:

The primary biochemical pathway affected by this compound is peptide synthesis. Its stability and solubility are critical for efficient peptide bond formation.

This compound exhibits several important biochemical properties:

- Solubility: Highly soluble in organic solvents such as dichloromethane, which is essential for its use in peptide synthesis.

- Stability: Remains stable under various reaction conditions, allowing for flexibility in synthetic strategies.

- Reactivity: Reacts selectively with amines, facilitating the formation of peptide bonds without unwanted side reactions.

Applications in Research

This compound has diverse applications across different fields:

-

Peptide Synthesis:

- It is extensively used in solid-phase peptide synthesis (SPPS), where peptides are constructed stepwise on a solid support.

- Allows for the incorporation of D-proline residues into peptides, which can significantly alter their conformation and biological activity compared to L-proline.

-

Biological Studies:

- Used to study protein structure and function by incorporating proline residues into peptide sequences, enabling researchers to investigate the role of proline in protein folding and stability.

-

Medicinal Chemistry:

- Facilitates the synthesis of peptide-based drugs, aiding in the exploration of how proline residues affect drug activity and stability.

-

Pharmaceutical Industry:

- Employed in large-scale synthesis of biologically active compounds, enhancing drug development processes.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological research:

- A study on oostatic hormones synthesized using this compound demonstrated its effectiveness in producing peptides that influence oogenesis in Sarcophaga bullata (Diptera). The incorporation of proline was crucial for maintaining biological activity .

- Research involving various peptides synthesized with this compound revealed that structural modifications at proline residues could lead to significant changes in biological activity, showcasing its potential in designing therapeutics with enhanced efficacy.

Comparative Analysis

To understand its unique properties better, a comparison with similar compounds can be insightful:

| Compound | Unique Feature | Application Area |

|---|---|---|

| Boc-L-proline OSu | Incorporates L-proline residues | General peptide synthesis |

| Boc-Gly-OSu | Simpler structure, often used for flexible linkages | Peptide synthesis |

| Boc-Leu-OSu | Enhances hydrophobic interactions | Drug design and development |

| Boc-D-Pro-OSu | Introduces D-proline residues impacting conformation | Advanced medicinal chemistry |

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICWIJISMKZDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955510 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-10-7 | |

| Record name | tert-Butyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.